molecular formula C31H30ClN5O4 B13444371 6-Chloro-7-[2,3,5-tris-O-(phenylmethyl)-beta-D-arabinofuranosyl]-7H-purin-2-amine

6-Chloro-7-[2,3,5-tris-O-(phenylmethyl)-beta-D-arabinofuranosyl]-7H-purin-2-amine

Cat. No.: B13444371
M. Wt: 572.1 g/mol
InChI Key: QYYASWVNXAZZLT-JVYBIVSJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-7-[2,3,5-tris-O-(phenylmethyl)-beta-D-arabinofuranosyl]-7H-purin-2-amine is a synthetic purine nucleoside analog. This compound is characterized by the presence of a chloro group at the 6th position and a beta-D-arabinofuranosyl moiety at the 7th position of the purine ring. The phenylmethyl groups attached to the arabinofuranosyl moiety enhance its stability and lipophilicity, making it a valuable compound in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-[2,3,5-tris-O-(phenylmethyl)-beta-D-arabinofuranosyl]-7H-purin-2-amine typically involves multiple steps:

    Starting Material: The synthesis begins with the preparation of the beta-D-arabinofuranosyl moiety, which is protected with phenylmethyl groups.

    Nucleoside Formation: The protected arabinofuranosyl moiety is then coupled with a purine base, specifically 6-chloropurine, under glycosylation conditions.

    Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, solvent, and catalyst conditions.

    Purification: Using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-[2,3,5-tris-O-(phenylmethyl)-beta-D-arabinofuranosyl]-7H-purin-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group at the 6th position can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the purine ring.

    Hydrolysis: The arabinofuranosyl moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under mild to moderate conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions include substituted purine derivatives, oxidized or reduced purine analogs, and hydrolyzed arabinofuranosyl derivatives.

Scientific Research Applications

6-Chloro-7-[2,3,5-tris-O-(phenylmethyl)-beta-D-arabinofuranosyl]-7H-purin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: Studied for its potential antiviral and anticancer properties.

    Medicine: Investigated for its role in inhibiting viral replication and cancer cell proliferation.

    Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 6-Chloro-7-[2,3,5-tris-O-(phenylmethyl)-beta-D-arabinofuranosyl]-7H-purin-2-amine involves:

    Inhibition of Enzymes: The compound inhibits key enzymes involved in nucleic acid synthesis, such as DNA polymerase and reverse transcriptase.

    Interference with DNA/RNA Synthesis: By incorporating into the growing DNA or RNA chain, it causes chain termination and inhibits further synthesis.

    Molecular Targets: The primary targets include viral enzymes and rapidly dividing cancer cells.

Comparison with Similar Compounds

Similar Compounds

    6-Chloropurine: Lacks the arabinofuranosyl moiety and phenylmethyl groups.

    7-Deaza-6-chloropurine: Similar structure but with a deaza modification.

    2-Chloro-2’-deoxyadenosine: Contains a deoxyadenosine moiety instead of arabinofuranosyl.

Uniqueness

6-Chloro-7-[2,3,5-tris-O-(phenylmethyl)-beta-D-arabinofuranosyl]-7H-purin-2-amine is unique due to its enhanced stability and lipophilicity, which improve its bioavailability and efficacy in biological systems. The presence of the arabinofuranosyl moiety also provides distinct pharmacokinetic properties compared to other nucleoside analogs.

Properties

Molecular Formula

C31H30ClN5O4

Molecular Weight

572.1 g/mol

IUPAC Name

7-[(2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-6-chloropurin-2-amine

InChI

InChI=1S/C31H30ClN5O4/c32-28-25-29(36-31(33)35-28)34-20-37(25)30-27(40-18-23-14-8-3-9-15-23)26(39-17-22-12-6-2-7-13-22)24(41-30)19-38-16-21-10-4-1-5-11-21/h1-15,20,24,26-27,30H,16-19H2,(H2,33,35,36)/t24-,26-,27+,30-/m1/s1

InChI Key

QYYASWVNXAZZLT-JVYBIVSJSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=NC4=C3C(=NC(=N4)N)Cl)OCC5=CC=CC=C5)OCC6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(O2)N3C=NC4=C3C(=NC(=N4)N)Cl)OCC5=CC=CC=C5)OCC6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.